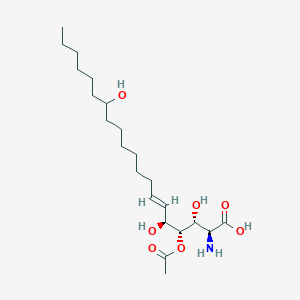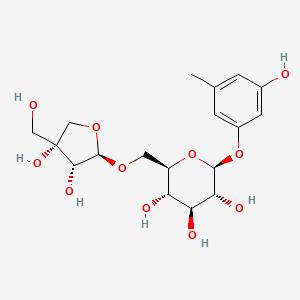
Fumifungin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fumifungin is typically isolated from the culture broth of Aspergillus fumigatus. The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound . The culture broth is separated from the mycelium by centrifugation, and this compound is isolated using various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using optimized strains of Aspergillus fumigatus. The fermentation conditions, including temperature, pH, and nutrient composition, are carefully controlled to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fumifungin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that exhibit enhanced antifungal activity or other desirable properties .
Applications De Recherche Scientifique
Fumifungin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the biosynthesis of secondary metabolites in fungi.
Biology: It serves as a tool to investigate the mechanisms of fungal pathogenicity and resistance.
Medicine: this compound’s potent antifungal properties make it a candidate for developing new antifungal drugs.
Industry: It is used in the agricultural industry to control fungal infections in crops.
Mécanisme D'action
Fumifungin exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death . The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Sphingofungins: These compounds also exhibit antifungal properties and share structural similarities with fumifungin.
Fumitremorgin C: Another secondary metabolite from Aspergillus species with antifungal activity.
Gliotoxin: A well-known antifungal compound produced by Aspergillus fumigatus.
Uniqueness of this compound: this compound is unique due to its specific mechanism of action targeting ergosterol synthesis, which distinguishes it from other antifungal compounds that may target different pathways . Additionally, its production by Aspergillus fumigatus and its potent antifungal activity make it a valuable compound for both research and industrial applications .
Propriétés
Formule moléculaire |
C22H41NO7 |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(E,2S,3R,4R,5S)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17?,18-,19-,20+,21+/m0/s1 |
Clé InChI |
OOEOVXMORBPOKC-LNBSYBDWSA-N |
SMILES isomérique |
CCCCCCC(CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)OC(=O)C)O)O |
SMILES canonique |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110028.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B14110030.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)
![1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14110034.png)

![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110074.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110080.png)

![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110091.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110094.png)
![N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110102.png)

